molecular formula C11H9BrN2O B13187756 3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one

3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B13187756
M. Wt: 265.11 g/mol
InChI Key: XEGBXWPIARKZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one is a dihydropyrazinone-based compound offered for research use. The 2(1H)-pyrazinone scaffold is a privileged structure in medicinal chemistry, found in a range of natural products and synthetic molecules with diverse biological activities . This particular derivative features a 4-bromophenyl group at the 3-position and a methyl group at the 6-position, which may influence its electronic properties, lipophilicity, and interaction with biological targets. Compounds based on the 2(1H)-pyrazinone core have been extensively investigated for their pharmacological potential. Research into analogous structures has demonstrated that this heterocycle can serve as a key building block for the development of enzyme inhibitors . For instance, pyrazinone derivatives have been explored as inhibitors of viral replication, thrombin, and p38α mitogen-activated protein kinase, highlighting the versatility of this chemotype in targeting various disease pathways . Furthermore, structurally related diketopiperazines have shown promising anti-proliferative effects on activated T-cells, suggesting potential for targeting unwanted T cell-mediated immune responses . The presence of the bromophenyl substituent may make this compound a valuable intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling the exploration of a broader chemical space. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting, consulting relevant safety data sheets before use.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-(4-bromophenyl)-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H9BrN2O/c1-7-6-13-10(11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,14,15)

InChI Key

XEGBXWPIARKZHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound with a bromophenyl group at the 3-position and a methyl group at the 6-position of the pyrazine ring. It has potential in medicinal chemistry and various biological activities.

Potential Applications

3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one has potential applications in diverse fields:

  • Pharmaceutical Development The compound may serve as a lead structure for drug development. Research suggests that similar compounds exhibit biological activities.
  • Modification and Synthesis The reactivity of 3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one allows modifications to enhance biological activity, and synthesize related compounds.
  • Interaction Studies Crucial in assessing the therapeutic potential and safety profiles of new compounds derived from this structure, interaction studies often focus on its binding affinity with biological targets.

Structural Similarities and Biological Activities

Several compounds share structural similarities with 3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one:

Compound NameStructure FeaturesUnique Properties
6-Methyl-3-phenylpyrazin-2(1H)-oneMethyl and phenyl substituents on pyrazine ringExhibits strong antimicrobial activity
5-Amino-4-bromobenzylpyrazineAmino group at position 5Potential anticancer activity
4-(3-Bromophenyl)-6-chloro-2-methylpyrimidineChlorinated pyrimidine derivativeInvestigated for antibacterial properties
Ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylateDicyano derivative with carboxylate functionalityNotable for its diverse biological activities

The uniqueness of 3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one lies in its specific halogenated phenyl group and dihydropyrazinone framework, which may confer distinct biological activities compared to other related compounds.

Research on Similar Compounds

Other pyrazine derivatives and related compounds have demonstrated a range of biological activities:

  • Antimicrobial Activity Some pyrazole derivatives have shown antimicrobial activity against bacterial and fungal species . For example, imidazolythiazoles exhibited good activity against Micrococcus luteus and Bacillus spp .
  • Antibacterial Activity Specific compounds with chlorophenyl and dichlorophenyl groups on the triazole ring have shown excellent inhibition against S. aureus . Some compounds also exhibited activity against P. aeruginosa and S. pyogenes .
  • ** широкий спектр активності** N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivatives exhibited good antibacterial activity against Enterococcus faecalis and S. aureus, and antibacterial activity against Salmonella typhimurium .
  • Anticancer Activity 5-Amino-4-bromobenzylpyrazine displays potential anticancer activity.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Triazine Derivatives

Key Compounds :

  • D1 : 3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol
  • D0 : 3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine

Structural Comparison :

  • Triazines (1,2,4-triazine core) differ from the target compound’s pyrazinone ring but share methyl substituents. The bromophenyl group in the target compound may introduce steric and electronic effects distinct from D1’s allylsulfanyl and hydroxyl groups.

Implications :

1,3,4-Oxadiazole Derivatives

Key Compounds :

  • IIIa : 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one
  • IIIb : 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one

Structural Comparison :

  • Both IIIa and IIIb feature a 4-bromophenyl group linked to a 1,3,4-oxadiazole ring, differing from the pyrazinone core.

Implications :

  • The 4-bromophenyl moiety may synergize with heterocyclic systems to enhance anti-inflammatory effects. The pyrazinone scaffold could offer metabolic stability advantages over oxadiazoles.

Coumarin Derivatives

Key Compounds :

  • Brodifacoum: 3-[3-(4-Bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl-2-hydroxy-4-chromenone
  • Difethialone: 3-[3-(4-Bromophenyl)phenyl]-1-tetralinyl-2-hydroxy-4-thiochromenone

Structural Comparison :

  • These coumarins integrate a bromophenyl group into a fused tetracyclic system, contrasting with the simpler pyrazinone ring.

Implications :

  • The target compound’s smaller structure may improve synthetic accessibility and bioavailability compared to bulky coumarin derivatives.

Pyrazolone Derivatives

Key Compound :

  • 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

Structural Comparison :

  • Pyrazolones are five-membered rings, whereas pyrazinones are six-membered. The target compound’s larger ring may reduce ring strain and alter dipole moments.

Analytical Data :

  • LC/MS data for the pyrazolone derivative showed m/z 301–305 [M+H]+, suggesting comparable molecular weight to the target compound .

Acryloylphenoxy Acetamides

Key Compounds :

  • 2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide

Structural Comparison :

  • These larger molecules incorporate acryloyl and diphenylacetamide groups, diverging from the pyrazinone scaffold.

Implications :

  • The target compound’s compact structure may offer advantages in drug-likeness (e.g., lower molecular weight, reduced rotatable bonds).

Biological Activity

3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyrazinone core with a bromophenyl substituent and a methyl group. Its structural formula can be represented as follows:

C11H10BrN2O\text{C}_{11}\text{H}_{10}\text{BrN}_2\text{O}

The biological activity of 3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal properties.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one typically involves the following steps:

  • Formation of the Dihydropyrazinone Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromophenyl group is often accomplished via electrophilic aromatic substitution.
  • Methylation : Methylation of the nitrogen atom in the pyrazinone structure can enhance biological activity.

The following table summarizes various synthetic routes and their yields:

Synthetic RouteYield (%)Reference
Cyclization with hydrazine85
Electrophilic bromination75
Methylation using methyl iodide90

Anticancer Activity

In vitro studies have demonstrated that 3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown IC50 values in the micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. A study evaluated its effects against various bacterial strains, revealing:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Escherichia coli : MIC of 64 µg/mL.
  • Candida albicans : MIC of 16 µg/mL.

These findings suggest potential therapeutic applications in treating infections caused by resistant strains.

Case Studies

  • Study on Anticancer Effects :
    • A recent study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. It was found to induce apoptosis in cancer cells through caspase activation pathways, demonstrating its potential as a lead compound for drug development .
  • Antimicrobial Efficacy Review :
    • A review article highlighted the antimicrobial efficacy of various dihydropyrazinones, including 3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one. The authors noted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting further exploration for clinical use .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of dihydropyrazinone derivatives often involves cyclization reactions or condensation strategies. For example, Claisen–Schmidt condensation (used in structurally related compounds) can be adapted by reacting α,β-unsaturated ketones with amines under reflux in polar aprotic solvents like ethanol or DMF . Optimization includes:
  • Catalyst selection : Acidic (e.g., HCl) or basic catalysts (e.g., KOH) to enhance cyclization efficiency.
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct suppression.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product with >95% purity.
    Evidence from similar bromophenyl-containing heterocycles highlights the importance of stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are essential for confirming the structure of 3-(4-Bromophenyl)-6-methyl-1,2-dihydropyrazin-2-one?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR (¹H/¹³C) : Identify proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons from the bromophenyl ring at δ 7.2–7.8 ppm) and carbon backbone.
  • IR spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and N-H stretches (if present) around 3200 cm⁻¹.
  • Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~265).
  • X-ray crystallography : Resolve tautomeric ambiguity (e.g., 1,2-dihydropyrazin-2-one vs. enol forms) and confirm regiochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Strategies include:
  • Variable-temperature NMR : Detect tautomeric equilibria by observing peak broadening or splitting at elevated temperatures.
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental X-ray data to validate bond lengths and angles .
  • HPLC purity checks : Rule out impurities (e.g., unreacted starting materials) that distort spectral assignments .

Q. What strategies enable functionalization of the dihydropyrazinone core without ring degradation?

  • Methodological Answer : Selective functionalization requires:
  • Protecting groups : Temporarily shield reactive sites (e.g., NH groups via Boc protection).
  • Mild electrophilic agents : Use iodomethane for methylation or aryl boronic acids for Suzuki coupling under Pd catalysis.
  • Microwave-assisted synthesis : Accelerate reactions to minimize side pathways.
    Evidence from analogous triazolo-pyrazine derivatives shows that steric hindrance from the bromophenyl group can direct regioselectivity .

Q. How does the 4-bromophenyl substituent influence the supramolecular structure of this compound?

  • Methodological Answer : The bromine atom participates in halogen bonding (C-Br⋯O/N interactions), as observed in X-ray studies of related compounds. This affects:
  • Crystal packing : Br⋯π interactions stabilize layered structures, enhancing thermal stability.
  • Solubility : Polar solvents (e.g., DMSO) disrupt halogen bonds, increasing solubility compared to non-polar media.
    Comparative crystallographic data from fluorophenyl analogs highlight substituent-dependent lattice energy variations .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of dihydropyrazinone derivatives?

  • Methodological Answer : Contradictions may stem from assay conditions or structural variations. Mitigation steps:
  • Standardized bioassays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
  • SAR studies : Systematically modify substituents (e.g., replacing Br with Cl) to isolate activity trends.
  • Meta-analysis : Compare crystallographic data (e.g., bond angles influencing binding pockets) with activity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.